molecular formula C10H20N2O3 B571654 Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate CAS No. 454709-92-3

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate

Cat. No.: B571654
CAS No.: 454709-92-3
M. Wt: 216.281
InChI Key: LUQURLQDYAJECW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, an amino group at the 3-position, and a hydroxyl group at the 4-position. This compound exists in stereoisomeric forms, such as (3S,4R)- and (3s,4s)-configurations, which are critical in chiral synthesis and pharmaceutical applications.

Properties

IUPAC Name

tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQURLQDYAJECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718891
Record name tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454709-92-3, 1268511-99-4
Record name tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, NaBH4

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of reduced piperidine derivatives

    Substitution: Formation of substituted piperidine derivatives

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact molecular targets and pathways involved may vary based on the specific application and context .

Comparison with Similar Compounds

Key Properties:

  • CAS Numbers : 1820579-78-9 (3S,4R) and 1312812-78-4 (3s,4s)
  • Molecular Formula : C₁₀H₂₀N₂O₃
  • Molecular Weight : 216.28 g/mol
  • Purity : Available at ≥98% purity for laboratory use
  • Applications : Serves as a versatile intermediate in organic synthesis, particularly for functionalizing piperidine scaffolds in drug discovery .

The compound is commercially available in quantities ranging from 100 mg to 10 g, indicating its utility in small-scale research . Safety data sheets highlight its stability under recommended storage conditions and absence of significant hazards, aligning with typical tert-butyl carbamates .

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate and analogous piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Characteristics
This compound 1820579-78-9 (3S,4R) / 1312812-78-4 (3s,4s) C₁₀H₂₀N₂O₃ 216.28 3-amino, 4-hydroxy High polarity due to -NH₂ and -OH groups; stereoisomers critical for chiral synthesis
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 4-amino, 4-pyridin-3-yl Pyridine ring enhances aromaticity and potential for π-π interactions; used in PK03447E-1 studies
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate 392331-66-7 C₁₁H₂₂N₂O₃ 230.31 4-aminomethyl, 4-hydroxy Dual functionalization at C4 increases reactivity for crosslinking or conjugation
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate 343788-69-2 C₁₁H₂₂N₂O₂ 214.30 4-amino, 4-methyl Hydrophobic methyl group reduces solubility in polar solvents; simpler synthetic intermediate

Stereochemical Considerations

Stereoisomerism in the target compound (e.g., 3S,4R vs. 3s,4s) significantly impacts its interactions in chiral environments. For example, specific stereoisomers may exhibit preferential binding to biological targets or improved catalytic efficiency in asymmetric synthesis .

Biological Activity

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate, commonly referred to as t-Boc-3-AHP-OH, is a compound with significant biological and pharmacological potential. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a hydroxyl group, alongside a tert-butyl ester. These structural elements contribute to its unique reactivity and biological interactions.

Property Details
Molecular Formula C12_{12}H23_{23}N1_{1}O3_{3}
Molecular Weight 229.32 g/mol
Functional Groups Amino, Hydroxyl, Ester
Stereochemistry Chiral centers at positions 3 and 4

Synthesis Methods

The synthesis of t-Boc-3-AHP-OH typically involves several key steps:

  • Protection of the Piperidine Nitrogen : Using tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Formation of the Hydroxyl Group : Introduction of the hydroxyl group via selective reduction techniques.
  • Purification : The product is purified through crystallization or chromatography to obtain high purity.

The biological activity of t-Boc-3-AHP-OH is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially influencing metabolic pathways.
  • Receptor Binding : The amino and hydroxyl groups can form hydrogen bonds with receptors or enzymes, altering their activity.

This mechanism suggests that t-Boc-3-AHP-OH may play a role in modulating physiological responses through its interaction with cellular signaling pathways.

Biological Activity

Research highlights several key areas of biological activity for t-Boc-3-AHP-OH:

  • Anticancer Properties : Studies indicate that derivatives of piperidine can exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to t-Boc-3-AHP-OH have shown promise in inducing apoptosis in tumor cells .
  • Neuroprotective Effects : The compound may influence neurodegenerative pathways, potentially offering therapeutic benefits in conditions like Alzheimer's disease by modulating cholinergic activity .
  • Metabolic Regulation : Its role in enzyme inhibition suggests potential applications in metabolic disorders, where modulation of specific enzyme activities could be beneficial .

Case Studies

  • Inhibition Studies : A study demonstrated that t-Boc-3-AHP-OH inhibited acetylcholinesterase (AChE) activity in vitro, suggesting potential applications in treating Alzheimer's disease .
  • Cytotoxicity Assays : Research involving various cancer cell lines showed that derivatives of this compound exhibited cytotoxicity comparable to established chemotherapeutics .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds indicated favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

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